molecular formula C20H21Cl2N3O4 B2362916 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide CAS No. 1021026-92-5

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide

Cat. No.: B2362916
CAS No.: 1021026-92-5
M. Wt: 438.31
InChI Key: VRLNFFWIPXYQOI-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 461.3 g/mol.

Preparation Methods

The synthesis of 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of 2,4-dichlorophenoxypropanoic acid: This is achieved through the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation: The 2,4-dichlorophenoxypropanoic acid is then reacted with ethylenediamine to form the corresponding amide.

    Acetylation: The final step involves the acetylation of the amide using acetic anhydride to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Comparison with Similar Compounds

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)propanamido)ethyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(2-(2,4-dichlorophenoxy)ethyl)benzamide: This compound lacks the acetamido group, which may result in different biological activities and chemical properties.

    4-acetamido-N-(2-(2,4-dichlorophenoxy)ethyl)benzamide: This compound lacks the propanamido group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-acetamido-N-[2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O4/c1-12(29-18-8-5-15(21)11-17(18)22)19(27)23-9-10-24-20(28)14-3-6-16(7-4-14)25-13(2)26/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLNFFWIPXYQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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